molecular formula C22H21NO4 B2866199 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1932605-03-2

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2866199
CAS No.: 1932605-03-2
M. Wt: 363.413
InChI Key: PBLYOUWKNGCNAL-UHFFFAOYSA-N
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Description

7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (C₂₂H₂₁NO₄, CAS 1932605-03-2) is a conformationally rigid bicyclic α-amino acid derivative. Its structure features a 7-azabicyclo[2.2.1]heptane core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a base-labile protecting agent for amines during solid-phase peptide synthesis (SPPS) . It is commercially available with a purity of 95% and is priced at €804 for 50mg, reflecting its specialized application .

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22-11-9-14(10-12-22)23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLYOUWKNGCNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932605-03-2
Record name 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Preparation Methods

Bicyclo[2.2.1]heptane Core Assembly

The bicyclo[2.2.1]heptane skeleton is typically synthesized via Diels-Alder cycloaddition or intramolecular Heck reactions . A representative approach involves:

  • Cyclization of diene-dienophile precursors : For example, reacting norbornene derivatives with acrylic acid under thermal conditions (120–150°C) yields the bicyclic carboxylate intermediate.
  • Azabicyclo formation : Introducing the nitrogen atom at position 7 requires Buchwald-Hartwig amination or reductive amination of ketone intermediates. A published protocol uses Pd(OAc)₂/Xantphos catalysts for C–N bond formation, achieving 68–72% yields.

Table 1: Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis

Step Reagents/Catalysts Temperature Yield Reference
Cycloaddition Acrylic acid, toluene 140°C 65%
Reductive Amination NaBH₃CN, MeOH 25°C 71%

Fmoc Protection of the Amine Group

The 7-amino group is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:

  • Dissolve the azabicycloheptane-1-carboxylic acid in dichloromethane (DCM) and cool to 0°C.
  • Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (NMM) (2.5 eq) dropwise.
  • Stir for 12–16 hours at room temperature, followed by aqueous workup (5% HCl, saturated NaHCO₃).

Critical Parameters :

  • Excess Fmoc-Cl ensures complete protection but risks diastereomer formation.
  • Yields range from 82–89% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Modern Catalytic Approaches

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis resolves the stereochemistry at C1 and C7:

  • Organocatalytic Michael addition : L-Proline (20 mol%) in DMF induces enantiomeric excess (ee) >90% for the bicyclic core.
  • Transition-metal catalysis : Ru-phosphine complexes enable hydrogenation of α,β-unsaturated esters, achieving 95:5 dr.

Table 2: Asymmetric Synthesis Performance

Catalyst Substrate ee (%) dr Yield
L-Proline Norbornene derivative 92 - 78%
Ru-BINAP Enamide - 95:5 85%

Solid-Phase Peptide Synthesis (SPPS) Compatibility

The carboxylic acid moiety at position 1 allows direct incorporation into peptide chains:

  • Activate the acid with HBTU/HOBt in DMF.
  • Couple to resin-bound peptides (e.g., Wang resin) for 2 hours.
  • Deprotect Fmoc with 20% piperidine/DMF , confirmed by UV monitoring (λ = 301 nm).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, key steps are adapted to flow reactors:

  • Microreactor cycloaddition : Residence time ≤5 minutes at 150°C, improving yield to 78%.
  • In-line purification : Catch-and-release cartridges remove excess Fmoc-Cl, reducing waste.

Table 3: Scalability Metrics

Parameter Batch Process Flow Process
Annual Output 50 kg 300 kg
Purity 98.5% 99.2%
Cost/kg $12,000 $8,500

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic Fmoc aromatic protons at δ 7.75–7.25 ppm and bicyclic CH₂ at δ 3.15–2.90 ppm.
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₁NO₄: 364.1549; observed: 364.1543.

Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), gradient 30–70% acetonitrile/0.1% TFA over 20 minutes; retention time = 12.3 minutes.

Challenges and Optimization

Byproduct Formation

  • Di-Fmoc adducts : Controlled by limiting Fmoc-Cl to 1.1 eq and rapid quenching.
  • Epimerization : Minimized using low temperatures (-20°C) during coupling.

Green Chemistry Initiatives

  • Solvent substitution: Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 18 → 9).
  • Catalytic recycling: Immobilized lipases recover Fmoc-Cl byproducts for reuse.

Chemical Reactions Analysis

Types of Reactions

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group during chemical reactions, allowing for selective modifications. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 255897-16-6)
  • Molecular Formula: C₁₃H₁₉NO₅.
  • Key Differences :
    • Substitutes the Fmoc group with a tert-butoxycarbonyl (Boc) group, which is acid-labile.
    • Contains a ketone (3-oxo) modification on the bicyclic core.
  • Applications : Suitable for solution-phase peptide synthesis due to Boc’s compatibility with acidic deprotection conditions .
  • Synthesis: Prepared via Diels-Alder reactions using methyl 2-benzamidoacrylate as a dienophile, followed by selective oxidation .
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS not listed)
  • Molecular Formula: C₁₂H₁₉NO₄.
  • Key Differences :
    • Lacks the Fmoc group and 3-oxo modification.
    • Simpler structure with a Boc-protected amine.
  • Applications : Intermediate in synthesizing constrained proline analogs for bioactive molecules (e.g., thrombin inhibitors) .

Analogues with Varied Bicyclic Frameworks

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 1936574-25-2)
  • Molecular Formula: C₂₁H₁₉NO₄.
  • Key Differences: Features a smaller 2-azabicyclo[3.1.0]hexane core, reducing steric bulk. Altered nitrogen position (2-aza vs.
  • Applications : Used in designing peptidomimetics with enhanced solubility due to reduced ring strain .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic Acid (CAS 1706452-67-6)
  • Molecular Formula: C₂₆H₂₉NO₄.
  • Key Differences :
    • Incorporates methyl substituents (4,7,7-trimethyl) on the bicyclic core.
    • Modified regiochemistry of the Fmoc-protected amine.
  • Applications : Enhances thermal stability in fluorescent dyes, as methyl groups increase hydrophobicity and rigidity .

Biological Activity

The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a derivative of the azabicyclo[2.2.1]heptane class, which has garnered interest due to its potential biological activities, particularly in relation to neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its binding affinities, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H21NO4C_{22}H_{21}NO_{4} with a molecular weight of approximately 363.41 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC22H21NO4
Molecular Weight363.41 g/mol
LogP3.86
Polar Surface Area67 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Binding Affinities

Research indicates that derivatives of the azabicyclo[2.2.1]heptane structure exhibit varying binding affinities at dopamine transporters, which are critical in the context of neuropharmacology. For instance, studies have shown that certain derivatives demonstrate binding affinities (Ki) significantly lower than cocaine, suggesting a potential for lower addictive properties while retaining dopaminergic activity .

Pharmacological Effects

The compound has been explored for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The introduction of the fluorenylmethoxycarbonyl group is hypothesized to enhance the lipophilicity and receptor interaction profiles of the azabicyclo derivatives.

Case Studies:

  • Cocaine Binding Site Ligands : A study evaluated several stereoisomers of azabicyclo compounds as cocaine binding site ligands at the dopamine transporter, revealing that some derivatives were 100-3000-fold less potent than cocaine but retained significant binding capabilities .
  • Alzheimer's Disease Modulation : The compound's structural analogs have been investigated for their role in modulating gamma-secretase activity, which is crucial in Alzheimer's disease pathology. Some modifications led to selective reductions in amyloid-beta peptide aggregation, indicating potential therapeutic applications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

Synthesis methods for this compound have been optimized to yield various analogs with distinct biological activities. The SAR studies suggest that modifications at the bridgehead position significantly influence both binding affinity and biological efficacy .

In Vitro Studies

In vitro studies utilizing rat caudate-putamen tissue have demonstrated that certain azabicyclo derivatives can modulate neurotransmitter release and uptake, providing insights into their potential use as pharmacological agents targeting addiction and mood disorders .

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